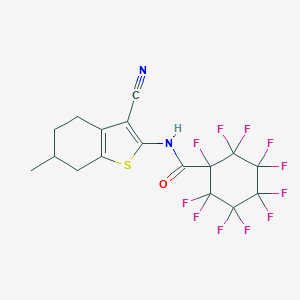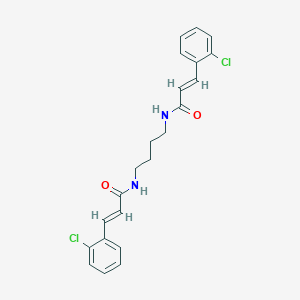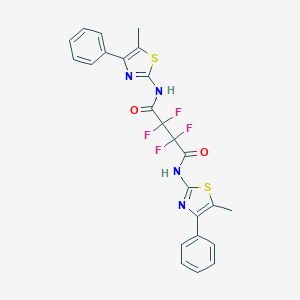![molecular formula C17H23N3O2 B515454 N~1~-(3-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE](/img/structure/B515454.png)
N~1~-(3-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE is an organic compound with the molecular formula C17H23N3O2 and a molecular weight of 301.4 g/mol. This compound is characterized by its unique structure, which includes a cyclopropane ring and a hydrazinylidene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of N1-(3-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE typically involves the reaction of 3-(2-pentanoylhydrazinylidene)ethylphenylamine with cyclopropanecarboxylic acid. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
N~1~-(3-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the cyclopropane ring are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
N~1~-(3-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N1-(3-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparación Con Compuestos Similares
N~1~-(3-{1-[(Z)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-1-CYCLOPROPANECARBOXAMIDE can be compared with other similar compounds, such as:
N’-((2-phenyl-1H-indol-3-yl)methylene)phenyl-1H-indole-2-carbohydrazide: Known for its antimycobacterial activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its antiviral properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Investigated for its inhibitory activity against influenza A.
Propiedades
Fórmula molecular |
C17H23N3O2 |
|---|---|
Peso molecular |
301.4g/mol |
Nombre IUPAC |
N-[3-[(Z)-C-methyl-N-(pentanoylamino)carbonimidoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-3-4-8-16(21)20-19-12(2)14-6-5-7-15(11-14)18-17(22)13-9-10-13/h5-7,11,13H,3-4,8-10H2,1-2H3,(H,18,22)(H,20,21)/b19-12- |
Clave InChI |
BKMIDWLXVPBRTF-UNOMPAQXSA-N |
SMILES |
CCCCC(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C2CC2 |
SMILES isomérico |
CCCCC(=O)N/N=C(/C)\C1=CC(=CC=C1)NC(=O)C2CC2 |
SMILES canónico |
CCCCC(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B515372.png)

![N~1~,N~6~-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide](/img/structure/B515374.png)
![Isopropyl 2-[(dichloroacetyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B515375.png)
![N'-[(E)-(pentafluorophenyl)methylidene]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B515379.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B515382.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B515383.png)

![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(1-phenylpropylidene)propanohydrazide](/img/structure/B515390.png)

![2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B515392.png)
![(5Z)-5-[[4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl]methylidene]-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B515393.png)
![2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]phenyl]acetamide](/img/structure/B515394.png)
